molecular formula C15H16N2O2S B2826727 N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-3,4-dimethylbenzamide CAS No. 392246-67-2

N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-3,4-dimethylbenzamide

Cat. No.: B2826727
CAS No.: 392246-67-2
M. Wt: 288.37
InChI Key: XKNLZBQPGZPRSK-UHFFFAOYSA-N
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Description

N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-3,4-dimethylbenzamide is a compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. This compound is of interest due to its potential biological activities and applications in various fields such as chemistry, biology, and medicine.

Scientific Research Applications

N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-3,4-dimethylbenzamide has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-3,4-dimethylbenzamide typically involves the reaction of 3,4-dimethylbenzoic acid with thionyl chloride to form the corresponding acyl chloride. This intermediate is then reacted with 5-acetyl-4-methylthiazole-2-amine under basic conditions to yield the desired product. The reaction conditions often include the use of solvents such as dichloromethane or chloroform and temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-3,4-dimethylbenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzamide or thiazole rings .

Mechanism of Action

The mechanism of action of N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-3,4-dimethylbenzamide involves its interaction with specific molecular targets. The compound can inhibit the activity of enzymes such as α-glucosidase, which is involved in carbohydrate metabolism. Additionally, its antibacterial and antifungal activities are attributed to its ability to disrupt the cell membrane and interfere with essential cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • N-(5-acetyl-4-methylthiazol-2-yl)-4-fluorobenzamide
  • N-(5-acetyl-4-methylthiazol-2-yl)-3-nitrobenzamide
  • N-(5-acetyl-4-methylthiazol-2-yl)-4-chlorobenzamide

Uniqueness

N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-3,4-dimethylbenzamide is unique due to its specific substitution pattern on the benzamide ring, which can influence its biological activity and chemical reactivity. The presence of both acetyl and methyl groups on the thiazole ring further contributes to its distinct properties compared to other similar compounds .

Properties

IUPAC Name

N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-3,4-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O2S/c1-8-5-6-12(7-9(8)2)14(19)17-15-16-10(3)13(20-15)11(4)18/h5-7H,1-4H3,(H,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKNLZBQPGZPRSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=NC(=C(S2)C(=O)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24816441
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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